molecular formula C10H6Cl2N2O B12073835 2-(2,6-Dichloro-phenyl)-pyrimidin-5-ol

2-(2,6-Dichloro-phenyl)-pyrimidin-5-ol

Cat. No.: B12073835
M. Wt: 241.07 g/mol
InChI Key: VOSJQTTVZGCELV-UHFFFAOYSA-N
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Description

2-(2,6-Dichloro-phenyl)-pyrimidin-5-ol is a chemical compound characterized by the presence of a pyrimidine ring substituted with a 2,6-dichlorophenyl group and a hydroxyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichloro-phenyl)-pyrimidin-5-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dichlorobenzaldehyde and a suitable pyrimidine precursor.

    Condensation Reaction: The 2,6-dichlorobenzaldehyde undergoes a condensation reaction with the pyrimidine precursor in the presence of a base such as sodium hydroxide or potassium carbonate.

    Cyclization: The resulting intermediate undergoes cyclization to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous-flow reactors to ensure consistent reaction conditions and high yields. The process may also involve the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichloro-phenyl)-pyrimidin-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups such as alkyl, aryl, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,6-Dichloro-phenyl)-pyrimidin-5-ol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It serves as a probe in biological studies to understand the interactions of pyrimidine derivatives with biological targets.

    Industrial Applications: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichloro-phenyl)-pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorophenol: Shares the dichlorophenyl group but lacks the pyrimidine ring.

    2,6-Dichlorobenzaldehyde: A precursor in the synthesis of 2-(2,6-Dichloro-phenyl)-pyrimidin-5-ol.

    Diclofenac: A non-steroidal anti-inflammatory drug with a similar dichlorophenyl group.

Uniqueness

This compound is unique due to the presence of both the dichlorophenyl group and the pyrimidine ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H6Cl2N2O

Molecular Weight

241.07 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)pyrimidin-5-ol

InChI

InChI=1S/C10H6Cl2N2O/c11-7-2-1-3-8(12)9(7)10-13-4-6(15)5-14-10/h1-5,15H

InChI Key

VOSJQTTVZGCELV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC=C(C=N2)O)Cl

Origin of Product

United States

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